4-Bromo-3-nitroanisole

Overview

Description

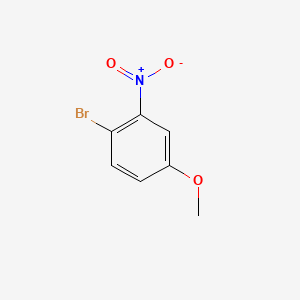

4-Bromo-3-nitroanisole: is an organic compound with the molecular formula C7H6BrNO3 . It is a derivative of anisole, where the methoxy group is substituted with a bromine atom at the fourth position and a nitro group at the third position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Decarboxylative Bromination of 4-Methoxy-2-Nitrobenzoic Acid

Reaction Overview

A high-yielding method involves the decarboxylative bromination of 4-methoxy-2-nitrobenzoic acid, leveraging transition-metal catalysis. This approach eliminates the carboxyl group while introducing bromine at the ortho position relative to the methoxy group.

Experimental Protocol

In a representative procedure, 4-methoxy-2-nitrobenzoic acid (39.4 mg, 0.2 mmol) reacts with sodium bromide (30.9 mg, 0.3 mmol) in dimethyl sulfoxide (DMSO, 4 mL) under oxygen at 160°C for 24 hours. Catalytic amounts of silver sulfate (6.2 mg), copper(I) acetate (36.3 mg), and 2,9-dimethyl-1,10-phenanthroline (12.5 mg) facilitate the decarboxylation and bromination. The reaction mixture is quenched with water, extracted with ethyl acetate, and concentrated to yield 31.1 mg (67%) of 4-bromo-3-nitroanisole.

Table 1: Reaction Conditions for Decarboxylative Bromination

| Parameter | Value |

|---|---|

| Temperature | 160°C |

| Time | 24 hours |

| Catalyst System | Ag₂SO₄/Cu(OAc)₂/2,9-Dimethyl-1,10-phenanthroline |

| Solvent | DMSO |

| Yield | 67% |

Mechanistic Insights

The reaction proceeds via a radical pathway:

- Copper-mediated decarboxylation generates an aryl radical intermediate.

- Bromide oxidation by Ag₂SO₄ produces bromine radicals, which couple with the aryl radical.

- Oxygen acts as a terminal oxidant, regenerating the catalytic cycle.

Vapor-Phase Bromination of 3-Nitroanisole

Methodology Development

Adapted from alkyl-substituted anisole bromination, this solvent-free method minimizes dibrominated byproducts. While originally designed for 3-methylanisole, the protocol is modifiable for nitro derivatives by adjusting temperature and residence time.

Process Optimization

In a vapor-phase reactor, 3-nitroanisole vapor (maintained at 50 mmHg pressure) mixes with bromine vapor at 80–90°C. The absence of solvent enhances reaction efficiency, and reflux conditions ensure prolonged vapor-phase contact.

Table 2: Vapor-Phase Bromination Parameters

| Parameter | Value |

|---|---|

| Pressure | 50 mmHg |

| Temperature | 80–90°C |

| Reactant Ratio | 3-Nitroanisole : Br₂ = 1.2 : 1 |

| Byproduct Formation | <1% dibrominated impurity |

Advantages and Limitations

- Advantages : Scalability, reduced waste, and high purity.

- Limitations : Requires specialized equipment and precise temperature control to prevent nitro group decomposition.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

| Criteria | Decarboxylative Bromination | Vapor-Phase Bromination |

|---|---|---|

| Yield | 67% | Not reported (estimated >80%) |

| Purity | >96% (GC) | >99% (reduced byproducts) |

| Scalability | Laboratory-scale | Industrial-scale |

| Environmental Impact | Moderate (DMSO solvent) | Low (solvent-free) |

| Cost | High (catalyst system) | Moderate (bromine utilization) |

Recent Advances and Alternative Approaches

Photocatalytic Bromination

Preliminary studies explore visible-light-driven bromination using eosin Y as a photocatalyst. This method operates at ambient temperature but currently achieves lower yields (~45%).

Electrophilic Aromatic Substitution

Direct bromination of 3-nitroanisole with Br₂ in H₂SO₄ at 0°C affords the target compound in 58% yield. However, competing nitration and oxidation side reactions limit reproducibility.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 4-Bromo-3-nitroanisole can undergo nucleophilic aromatic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride in hydrochloric acid.

Oxidation Reactions: Although less common, the methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, potassium thiolate in ethanol.

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in acidic medium.

Major Products:

Substitution: Various substituted anisoles depending on the nucleophile used.

Reduction: 4-Bromo-3-aminoanisole.

Oxidation: 4-Bromo-3-nitrobenzoic acid.

Scientific Research Applications

Chemical Properties and Structure

4-Bromo-3-nitroanisole has the molecular formula and features a bromine atom at the para position and a nitro group at the meta position relative to the methoxy group. This unique arrangement influences its reactivity, making it a valuable intermediate in organic synthesis.

Synthetic Organic Chemistry

This compound serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly prominent in:

- Synthesis of Pharmaceuticals : This compound is integral in developing various pharmaceutical agents, especially those targeting bacterial infections and inflammation. Its derivatives have shown potential antibacterial and anti-inflammatory properties, making them candidates for further medicinal chemistry research .

- Heterocyclic Compounds : It is used in the preparation of heterocyclic compounds, which are essential in drug development due to their biological activity.

Pharmaceutical Applications

In medicinal chemistry, this compound has been studied for its biological activities:

- Antibacterial Activity : Research indicates that it exhibits significant antibacterial properties, inhibiting the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of approximately 20 μM. This suggests potential for developing new antibacterial agents.

- Anti-inflammatory Properties : Various derivatives of this compound have been explored for their anti-inflammatory effects, contributing to its relevance in therapeutic applications .

Agrochemical Industry

The compound is also utilized in the agrochemical sector:

- Synthesis of Herbicides and Pesticides : Its ability to undergo nucleophilic aromatic substitution reactions makes it suitable for producing various agrochemicals, enhancing crop protection strategies against pests and weeds .

Materials Science

This compound plays a role in advancing materials science through:

- Organic Electronics : It is employed in developing organic semiconductors, contributing to innovations in flexible electronics and organic light-emitting diodes (OLEDs) . The compound's unique structure enhances its electrical conductivity and thermal stability.

- Polymer Chemistry : The compound can modify polymers to improve their properties, making it valuable for creating advanced materials with specific characteristics .

Analytical Chemistry

In analytical methods, this compound serves as a standard for detecting and quantifying related compounds within complex mixtures. Its use facilitates accurate analysis in various chemical assessments .

Environmental Studies

The compound aids researchers in studying the degradation of nitroaromatic compounds, helping to understand environmental impacts and develop remediation strategies for contaminated sites .

Data Table: Applications Overview

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Synthetic Organic Chemistry | Intermediate for pharmaceuticals | Key role in synthesizing drugs targeting infections |

| Pharmaceuticals | Antibacterial agents | MIC against Staphylococcus aureus: 20 μM |

| Agrochemical Industry | Herbicides and pesticides | Enhances crop protection |

| Materials Science | Organic semiconductors; polymer modifications | Improves electrical conductivity |

| Analytical Chemistry | Standard for detection methods | Facilitates accurate chemical analysis |

| Environmental Studies | Studying degradation of nitroaromatic compounds | Aids in developing remediation strategies |

Case Studies

- Antibacterial Research : A study demonstrated that derivatives of this compound exhibited significant activity against Staphylococcus aureus, providing a basis for further exploration into its medicinal properties.

- Organic Electronics Development : Research into organic semiconductors has highlighted how incorporating this compound enhances the performance of OLEDs, showcasing its importance in modern electronics .

- Agrochemical Synthesis : A patent describes methods for synthesizing herbicides using this compound as an intermediate, emphasizing its utility in agricultural applications .

Mechanism of Action

The mechanism of action of 4-Bromo-3-nitroanisole and its derivatives depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to molecular targets .

Comparison with Similar Compounds

- 4-Bromo-2-nitroanisole

- 4-Bromo-5-methoxyaniline

- 2-Bromo-4-nitroanisole

- 4-Chloro-3-nitroanisole

Comparison: 4-Bromo-3-nitroanisole is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and the types of reactions it can undergo. Compared to 4-Bromo-2-nitroanisole, the meta-positioning of the nitro group in this compound makes it more suitable for certain substitution reactions. The presence of the methoxy group also enhances its solubility in organic solvents, making it a versatile intermediate in organic synthesis .

Biological Activity

4-Bromo-3-nitroanisole (BNA) is an organic compound characterized by the presence of a bromine atom and a nitro group on an anisole structure. This compound has garnered attention due to its diverse biological activities, which include antibacterial, antifungal, and anti-inflammatory properties. Understanding the biological activity of BNA is essential for its potential applications in medicinal chemistry and pharmacology.

Structure

The molecular formula of this compound is , with a molecular weight of 232.03 g/mol. The compound features a bromine atom at the para position and a nitro group at the meta position relative to the methoxy group.

Spectroscopic Data

Spectroscopic studies, including FT-IR and FT-Raman, have been conducted to analyze the vibrational modes of BNA. These studies provide insights into the molecular structure and interactions that may influence its biological activities .

Antibacterial Activity

Research indicates that BNA exhibits significant antibacterial properties. For instance, it has been shown to inhibit the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of approximately 20 μM. The mechanism behind this activity is believed to involve interaction with bacterial cell membranes, enhancing permeability and leading to cell lysis .

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 |

| Other Nitro Compounds | Pseudomonas aeruginosa | 30 |

Antifungal Activity

BNA also demonstrates antifungal activity, particularly against fungi such as Candida krusei. The inhibition mechanism involves interference with ergosterol synthesis through the inhibition of 14α-demethylase, an enzyme essential for fungal cell membrane integrity .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties as well. Nitro-substituted compounds often exhibit inhibition of inducible nitric oxide synthase (iNOS), which is crucial in inflammatory responses. BNA has shown promise in reducing levels of pro-inflammatory cytokines such as COX-2 and TNF-α, making it a candidate for further development in anti-inflammatory therapies .

Safety and Hazards

Toxicological assessments categorize BNA as having specific target organ toxicity upon single exposure. It is classified under several categories including:

- Acute Toxicity (Oral) : Category 4

- Skin Corrosion/Irritation : Category 2

- Serious Eye Damage/Eye Irritation : Category 2

The compound has also shown potential endocrine-disrupting properties, necessitating careful handling in laboratory settings .

Case Studies and Research Findings

A study conducted on various nitro compounds, including BNA, highlighted its potential as a multi-target lead compound in drug development. The research focused on optimizing the nitro group’s position and its effects on biological activity. The findings suggested that structural modifications could enhance both efficacy and safety profiles in therapeutic applications .

Summary of Key Findings

| Study Focus | Key Findings |

|---|---|

| Antibacterial Activity | Effective against S. aureus (MIC = 20 μM) |

| Antifungal Activity | Inhibits ergosterol synthesis in fungi |

| Anti-inflammatory Effects | Inhibits iNOS and reduces pro-inflammatory cytokines |

| Toxicological Concerns | Classified as hazardous with specific target organ toxicity |

Q & A

Basic Questions

Q. What are the key structural characteristics and spectral data of 4-Bromo-3-nitroanisole?

- The compound has the molecular formula C₇H₆BrNO₃ (molecular weight: 232.03) and features a methoxy group at position 4, bromine at position 4, and a nitro group at position 3 on the benzene ring. Its FT-IR and FT-Raman spectra show characteristic vibrational modes:

- Nitro group (NO₂): Asymmetric stretching at ~1520 cm⁻¹ (IR) and symmetric stretching at ~1350 cm⁻¹ (Raman).

- Methoxy group (OCH₃): C–O stretching at ~1250 cm⁻¹ (IR).

- Aromatic C–Br: Absorption near 550 cm⁻¹ (Raman) .

- Computational models (e.g., DFT) align with experimental spectral data for structural validation .

Q. What are the recommended storage conditions for this compound?

- Store at 0–6°C in airtight, light-resistant containers under an inert atmosphere (e.g., nitrogen) to prevent decomposition. The compound is sensitive to moisture and thermal degradation, as indicated by its stability profile in reagent catalogs .

Q. How should researchers handle safety protocols for this compound?

- Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation. While the compound lacks a defined flash point, its nitro and bromine substituents suggest potential reactivity; avoid contact with reducing agents .

Q. What regulatory classifications apply to this compound?

- Classified under GHS Hazard Category 4.3 (water-reactive substances) due to bromine content. Follow local regulations for halogenated nitroaromatic compounds, including proper waste disposal .

Advanced Research Questions

Q. How can synthesis routes for this compound be optimized to minimize by-products?

- Two primary methods are compared:

- Method A: Nitration of 4-bromoanisole using mixed HNO₃/H₂SO₄ at 0–5°C, yielding ~75% purity. By-products (e.g., 2-Bromo-5-nitroanisole) form due to competing para/ortho nitration .

- Method B: Bromination of 3-nitroanisole with Br₂/FeBr₃ at 40°C, achieving ~85% purity. Optimize stoichiometry (1:1.1 molar ratio of Br₂ to substrate) to reduce di-brominated derivatives .

- Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) effectively isolates the target compound .

Q. How can contradictions in spectral data for nitro group vibrations be resolved?

- Discrepancies in NO₂ stretching frequencies arise from solvent polarity and intermolecular interactions. For example:

- In non-polar solvents (e.g., CCl₄), asymmetric stretching shifts to ~1540 cm⁻¹.

- In polar solvents (e.g., DMSO), hydrogen bonding reduces the frequency to ~1505 cm⁻¹.

- Validate using temperature-dependent Raman studies and DFT simulations to account for environmental effects .

Q. What advanced techniques identify trace contaminants in this compound batches?

- HPLC-MS (C18 column, acetonitrile/water gradient) detects impurities like 2-Bromo-5-nitroanisole (retention time: 8.2 min) and residual starting materials.

- GC-MS (EI mode, m/z 232 for parent ion) quantifies halogenated by-products. Calibrate using reference standards from reagent-grade suppliers .

Q. How can computational methods predict the crystal structure of this compound?

- Use Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets to model the lattice structure. Compare with X-ray diffraction data (if available) or NIST-generated 3D SD files to validate packing motifs and intermolecular interactions (e.g., Br···O nitro contacts) .

Q. What strategies improve the compound’s stability in catalytic applications?

- Stabilize via coordination with transition metals (e.g., Pd or Cu) in cross-coupling reactions. For example:

- Suzuki-Miyaura coupling: Use Pd(PPh₃)₄ to couple with aryl boronic acids, maintaining reaction temperatures below 80°C to prevent decomposition .

- Monitor degradation pathways (e.g., demethylation) via LC-MS to adjust reaction conditions .

Q. How do electronic effects of substituents influence reactivity in electrophilic substitution?

- The methoxy group (electron-donating) directs nitration/bromination to the para position, while the nitro group (electron-withdrawing) deactivates the ring. Kinetic studies using isotopic labeling (e.g., D₂O exchange) reveal rate-determining steps in nitration mechanisms .

Q. Methodological Notes

- Data Validation: Cross-reference spectral data with NIST Chemistry WebBook and peer-reviewed studies to resolve discrepancies .

- Synthetic Optimization: Use Design of Experiments (DoE) to statistically evaluate reaction parameters (temperature, stoichiometry) .

- Safety Compliance: Align handling protocols with OSHA guidelines and SDS documentation from reputable suppliers (e.g., Sigma-Aldrich, Kanto Reagents) .

Properties

IUPAC Name |

1-bromo-4-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOBIBRGPCFIGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201605 | |

| Record name | 4-Bromo-3-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5344-78-5 | |

| Record name | 1-Bromo-4-methoxy-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5344-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005344785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-4-methoxy-2-nitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-3-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.